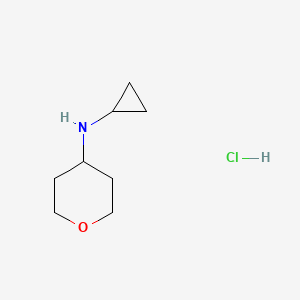![molecular formula C9H11N3O6S B7829972 ethyl N-[(4-nitrophenyl)sulfonylamino]carbamate](/img/structure/B7829972.png)
ethyl N-[(4-nitrophenyl)sulfonylamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(4-nitrophenyl)sulfonylamino]carbamate: is a chemical compound with the molecular formula C9H10N2O4. This compound is characterized by the presence of a nitro group (-NO2) and a sulfonyl group (-SO2) attached to a phenyl ring, which is further connected to an ethyl carbamate moiety.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common synthetic route involves the reaction of 4-nitrophenylsulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions more precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the nitro group or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Triethylamine (Et3N), dichloromethane (CH2Cl2)
Major Products Formed:
Oxidation: Nitroso derivatives, nitrophenols
Reduction: Amines, hydroxylamines
Substitution: Various substituted phenylsulfonyl derivatives
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of other carbamates and sulfonamides. Biology: It has been studied for its potential antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects. Industry: It is utilized in the manufacturing of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through the interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The sulfonyl group can act as a leaving group in substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Ethyl (4-nitrophenyl)carbamate
4-Nitrophenylsulfonyl chloride
Ethyl carbamate
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields
Properties
IUPAC Name |
ethyl N-[(4-nitrophenyl)sulfonylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6S/c1-2-18-9(13)10-11-19(16,17)8-5-3-7(4-6-8)12(14)15/h3-6,11H,2H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMVIAIQUOFPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
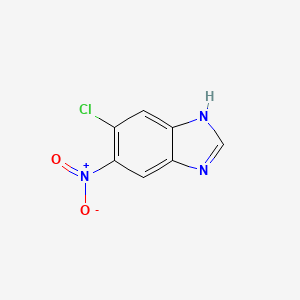
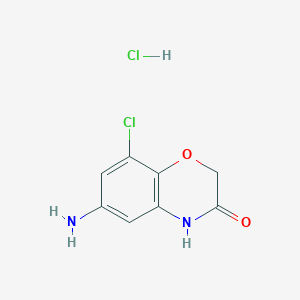
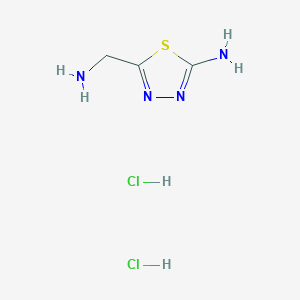
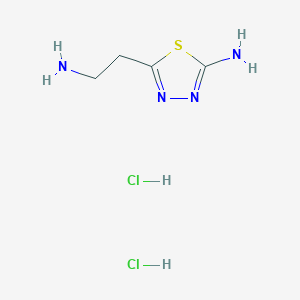
![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B7829916.png)

![1-{[(2-Nitrophenyl)amino]carbonyl}proline](/img/structure/B7829919.png)
![2-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]propanoic acid](/img/structure/B7829925.png)
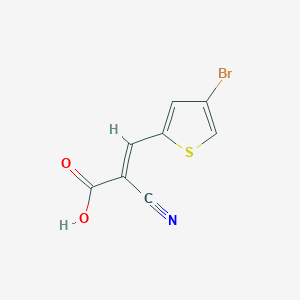
![N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitrobenzene-1-sulfonamide](/img/structure/B7829950.png)
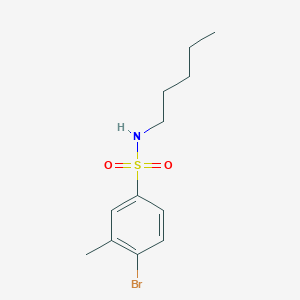
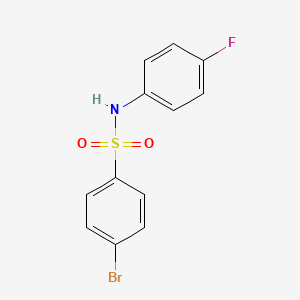
![2-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B7829977.png)
